NeuGc;GcNeu

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Humans cannot synthesize N-Glycolylneuraminic acid because the human gene CMAH is irreversibly mutated, though it is found in other apes . The gene CMAH encodes CMP-N-acetylneuraminic acid hydroxylase, which is the enzyme responsible for converting CMP-N-acetylneuraminic acid to CMP-N-Glycolylneuraminic acid . This loss of CMAH is estimated to have occurred two to three million years ago, just before the emergence of the genus Homo .

准备方法

Various chemical and enzymatic synthetic methods have been developed to obtain a vast array of glycosides containing N-Glycolylneuraminic acid and its derivatives . Among these, the application of highly efficient one-pot multienzyme (OPME) sialylation systems in synthesizing compounds containing N-Glycolylneuraminic acid and derivatives has been proven as a powerful strategy . Chemical glycosylation methods have also been developed for the synthesis of N-Glycolylneuraminic acid-containing oligosaccharides .

化学反应分析

N-Glycolylneuraminic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include sialyltransferase-catalyzed reactions, which transfer sialic acid from its activated sugar nucleotide, cytidine 5′-monophosphate-sialic acid, to suitable acceptors . Major products formed from these reactions include Neu5Gc-containing glycoconjugates .

科学研究应用

N-Glycolylneuraminic acid has several scientific research applications. It is commonly used in the study of glycoconjugates and their roles in various biological processes . N-Glycolylneuraminic acid-containing glycoconjugates have been found on human cancer cells and in various human tissues due to dietary incorporation of N-Glycolylneuraminic acid . Additionally, antibodies against the red meat-derived carbohydrate N-Glycolylneuraminic acid exacerbate cancer in “human-like” mice . Human anti-N-Glycolylneuraminic acid IgG and red meat are both independently proposed to increase cancer risk .

作用机制

Exogenous N-Glycolylneuraminic acid molecules enter cells through clathrin-independent endocytic pathways with help from pinocytosis . After entering the cell, the molecule is released by lysosomal sialidase and transferred into the cytosol by the lysosomal sialic acid transporter . From here, N-Glycolylneuraminic acid is available for activation and addition to glycoconjugates .

相似化合物的比较

N-Glycolylneuraminic acid is closely related to N-acetylneuraminic acid, which differs by a single oxygen atom that is added by the CMAH enzyme in the cytosol of a cell . In many mammals, both of these molecules are transferred into the Golgi apparatus so that they may be added to many glycoconjugates . in humans, N-Glycolylneuraminic acid is not present . Other similar compounds include 2-keto-3-deoxynonulosonic acid .

生物活性

N-Glycolylneuraminic acid (NeuGc or GcNeu) is a non-human sialic acid that plays significant roles in various biological processes. This article delves into its biosynthesis, biological functions, and implications in health and disease, supported by relevant data tables and case studies.

1. Biosynthesis of NeuGc

NeuGc is derived from N-acetylneuraminic acid (NeuAc) through the action of the enzyme cytidine monophosphate-N-acetylneuraminic acid hydroxylase (CMAH). In humans, a mutation in the CMAH gene results in the absence of NeuGc expression, a characteristic that distinguishes humans from other primates such as chimpanzees, which express NeuGc abundantly . The enzymatic pathway for NeuGc synthesis is illustrated below:

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | CMAH | CMP-NeuAc | CMP-NeuGc |

This mutation has profound implications for human biology, particularly in immune response and susceptibility to certain diseases .

2.1 Immune Response

NeuGc is known to elicit an immune response in humans due to its foreign nature. Studies have shown that the presence of NeuGc can trigger antibodies that may contribute to autoimmune diseases and cancer progression. For instance, NeuGc has been implicated in the formation of anti-NeuGc antibodies in individuals exposed to animal products containing this sialic acid .

2.2 Cancer Biology

Research indicates that NeuGc is present in various tumors, suggesting its role in tumorigenesis. In a study involving mice lacking the CMAH gene, it was observed that these mice could still accumulate NeuGc from their mothers or through dietary intake, leading to its incorporation into tumors induced by oncogenes . This accumulation points towards a potential mechanism where NeuGc may facilitate tumor growth and immune evasion.

3.1 Case Study: NeuGc and Cancer Progression

A notable case study involved analyzing the presence of NeuGc in human cancer tissues. It was found that tumors exhibited higher levels of NeuGc compared to normal tissues, correlating with increased tumor aggressiveness and poor prognosis. The study highlighted that targeting NeuGc could be a viable therapeutic strategy for certain cancers .

3.2 Case Study: Autoimmunity Induced by Dietary NeuGc

Another case study examined patients with autoimmune conditions who consumed diets rich in animal products. These patients exhibited elevated levels of anti-NeuGc antibodies, suggesting a link between dietary intake of NeuGc and autoimmune responses. This finding underscores the potential health risks associated with consuming animal-derived foods containing NeuGc .

4. Implications for Health and Disease

The absence of NeuGc in humans has been postulated to provide evolutionary advantages by reducing susceptibility to certain pathogens that exploit this sialic acid for entry into host cells . However, the reintroduction of NeuGc through diet raises concerns regarding autoimmune diseases and cancer development.

5. Conclusion

N-Glycolylneuraminic acid (NeuGc; GcNeu) presents a complex interplay between evolutionary biology and modern health issues. Its absence in human physiology contrasts sharply with its presence in various diseases, particularly cancer and autoimmunity. Further research is warranted to explore therapeutic avenues targeting NeuGc pathways for disease management.

Table 1: Summary of Biological Activities Associated with NeuGc

| Biological Activity | Description |

|---|---|

| Immune Response | Triggers anti-NeuGc antibodies linked to autoimmune diseases |

| Tumorigenesis | Found in higher concentrations in malignant tissues |

| Evolutionary Advantage | Absence may reduce susceptibility to certain infections |

属性

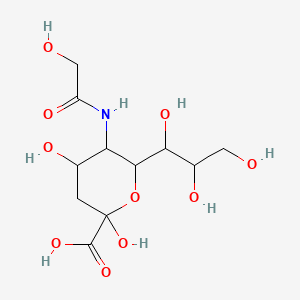

IUPAC Name |

2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJKUWYYUZCUJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862544 |

Source

|

| Record name | 2,4‐Dihydroxy‐5‐(2‐hydroxyacetamido)‐6‐(1,2,3‐ trihydroxypropyl)oxane‐2‐carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。